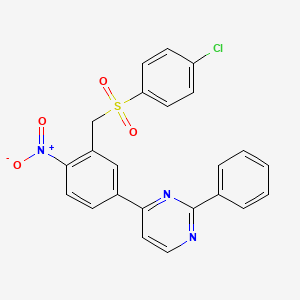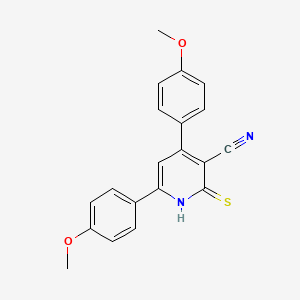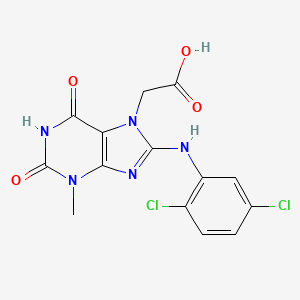![molecular formula C13H13Cl2N3O2 B3017619 1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole CAS No. 956454-06-1](/img/structure/B3017619.png)
1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole is a useful research compound. Its molecular formula is C13H13Cl2N3O2 and its molecular weight is 314.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities of Pyrazole Derivatives
Pyrazole derivatives, including those similar to the mentioned compound, are known for their wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. These compounds are considered pharmacophores and are utilized extensively in medicinal chemistry for drug development. The synthesis of these heterocycles often involves condensation followed by cyclization under various conditions, highlighting their versatility as synthons in organic synthesis. The recent success of pyrazole-based COX-2 inhibitors underscores the importance of these compounds in developing new therapeutic agents (Dar & Shamsuzzaman, 2015).
Environmental Impact of Chlorophenols
Research on chlorophenols, which are related to the chlorophenyl group in the queried compound, has demonstrated their role as precursors to dioxins in chemical and thermal processes, including municipal solid waste incineration. Chlorophenols are considered products of incomplete combustion and can be generated through various pathways, leading to environmental contamination. Studies have aimed to understand the correlation between chlorophenols and the formation of dioxins, suggesting the need for further research into their environmental impact and degradation pathways (Peng et al., 2016).
Nitrosamines and Water Quality
The presence of nitrosamines, like nitroimidazoles, in water technology has been identified as a significant concern due to their potential health risks. Studies have focused on understanding their occurrence, precursors, and methods for removal from water. These compounds are considered dangerous disinfection by-products in chloraminated waters, prompting research into their formation mechanisms and the development of removal technologies to mitigate their impact on consumer health (Nawrocki & Andrzejewski, 2011).
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, closely related to pyrazole compounds, have been reviewed for their antitumor activities. These compounds, including various derivatives, have shown promise in preclinical testing stages, indicating their potential in the search for new antitumor drugs. This highlights the importance of structural variations in developing compounds with diverse biological properties (Iradyan et al., 2009).
Propriétés
IUPAC Name |
1-[1-(2,4-dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2/c1-8-5-9(2)18(16-8)13(7-17(19)20)11-4-3-10(14)6-12(11)15/h3-6,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTBCWPIVUUWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C[N+](=O)[O-])C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3017537.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3017539.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3017545.png)
![2-fluoro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B3017546.png)
![1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B3017548.png)
![6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017549.png)
![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3017553.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B3017554.png)
![2-Chloro-N-[1-(2-morpholin-4-yl-2-oxoethyl)indol-5-yl]acetamide](/img/structure/B3017555.png)




